N-(3-methylbutyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide
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Overview
Description
2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, sulfonylation, and subsequent coupling with the appropriate acetamide derivative.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Sulfonylation: The imidazole derivative is then sulfonylated using 4-methylbenzenesulfonyl chloride under basic conditions.
Coupling with Acetamide: The final step involves coupling the sulfonylated imidazole with N-(3-methylbutyl)acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The imidazole ring can also interact with various biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-METHYLBENZENESULFONYL CHLORIDE: A precursor used in the synthesis of the target compound.
4-METHYLBENZENESULFONAMIDE: Shares the sulfonyl group but lacks the imidazole and acetamide functionalities.
N-(3-METHYLBUTYL)ACETAMIDE: Contains the acetamide group but lacks the sulfonyl and imidazole functionalities.
Uniqueness
2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H27N3O3S2 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H27N3O3S2/c1-16(2)13-14-24-20(27)15-30-22-23(26-21(25-22)18-7-5-4-6-8-18)31(28,29)19-11-9-17(3)10-12-19/h4-12,16H,13-15H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
TVENMXRIMAEADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCCC(C)C |
Origin of Product |
United States |
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